N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.
Methylation: The indazole core is then methylated using a methylating agent such as methyl iodide.
Coupling with Cyclohexanecarboxylic Acid: The methylated indazole is coupled with cyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Chemical Reactions Analysis
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide can be compared with other indazole derivatives, such as:
Indazole-3-carboxamide: Known for its anti-inflammatory and anticancer properties.
1H-indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-phenylindazole: Studied for its potential antiviral and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITYNTMYPPAAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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